4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C28H40N4O and its molecular weight is 448.655. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (referred to as Compound A ) is a synthetic derivative that combines a tetrahydroquinoline moiety with a piperazine group. This structural composition suggests potential pharmacological activities, particularly in neuropharmacology and inflammation modulation. This article explores the biological activity of Compound A, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Compound A exhibits several biological activities through various mechanisms:
- Dopamine Receptor Modulation : Preliminary studies indicate that derivatives of tetrahydroquinoline can act as modulators of dopamine receptors. Specifically, some compounds have shown affinity for the D2 dopamine receptor, which is crucial in the treatment of schizophrenia and other neuropsychiatric disorders . The presence of the tetrahydroquinoline structure in Compound A may contribute to similar receptor interactions.
- Inflammation Pathway Interference : Research indicates that related compounds can suppress NF-kappa-B activation and modulate inflammatory responses by interacting with transcription factors involved in immune regulation . This suggests that Compound A may also influence inflammatory pathways.
Pharmacokinetics
The pharmacokinetic profile of Compound A has not been extensively detailed in available literature. However, related compounds have shown promising attributes such as:
- Blood-Brain Barrier Penetration : Some derivatives demonstrate a high probability of crossing the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity . This characteristic could enhance the therapeutic efficacy of Compound A in CNS disorders.
- Absorption and Metabolism : The compound's chemical structure suggests it may have favorable absorption characteristics. For example, it is hypothesized to be a non-substrate for P-glycoprotein, which may enhance its bioavailability .
In Vitro Studies
In vitro evaluations have been crucial in understanding the biological activity of Compound A:
- Cell Proliferation and Cytotoxicity : In studies involving cell lines, related compounds have shown low cytotoxic profiles while effectively modulating cellular pathways associated with proliferation and apoptosis. For instance, certain tetrahydroquinoline derivatives have been linked to the repression of CDKN1A, a cell cycle regulator .
- Receptor Binding Affinity : Research on similar compounds has demonstrated varying degrees of receptor binding affinity. For example, studies on dopamine receptor D2 modulators reveal significant interactions that could be extrapolated to Compound A due to its structural similarities .
Case Studies
Several case studies highlight the potential applications of compounds similar to Compound A:
- Neuropharmacological Applications : In a pilot study involving dopamine receptor modulators, compounds with similar structures exhibited significant effects on dopamine signaling pathways, suggesting potential for treating conditions like schizophrenia .
- Anti-inflammatory Effects : Another study focused on tetrahydroquinoline derivatives as CRTH2 antagonists showed their ability to modulate allergic inflammation through Th2 cell stimulation. This indicates a broader therapeutic application for inflammation-related conditions .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O/c1-28(2,3)24-11-8-21(9-12-24)27(33)29-20-26(32-17-15-30(4)16-18-32)23-10-13-25-22(19-23)7-6-14-31(25)5/h8-13,19,26H,6-7,14-18,20H2,1-5H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFXQKXBVZIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.